molecular formula C16H30N2O2 B1448168 tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate CAS No. 1443981-90-5

tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate

Cat. No.: B1448168
CAS No.: 1443981-90-5
M. Wt: 282.42 g/mol
InChI Key: MSQUHYIHWZHTAA-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate is a chemical intermediate of significant interest in pharmaceutical research and development. This compound features a piperidine scaffold, a common motif in medicinal chemistry, which is functionalized with both a cyclobutyl group and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group is a standard feature in synthetic organic chemistry, used to mask the reactivity of an amine functionality during multi-step synthesis; it can be readily removed under mild acidic conditions to unveil the primary amine for further derivatization . Piperidine-based structures are frequently explored as key precursors in the synthesis of active pharmaceutical ingredients (APIs). For instance, closely related (R)-tert-butyl piperidin-3-ylcarbamate is a known intermediate in the synthesis of Linagliptin and Alogliptin, which are medications used for the treatment of type 2 diabetes . This highlights the value of such carbamate-protected piperidines in constructing biologically active molecules. The specific substitution pattern on the piperidine ring in this compound, including the cyclobutyl and ethyl carbamate groups, makes it a versatile and valuable building block for medicinal chemists. It is primarily used in the research and development of new therapeutic agents, particularly for constructing complex molecules with potential pharmacological activity. The product is intended for research purposes by qualified laboratory personnel. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-12(17-15(19)20-16(2,3)4)13-7-6-10-18(11-13)14-8-5-9-14/h12-14H,5-11H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQUHYIHWZHTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2CCC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

A common starting material is N-BOC-D-serine or similar Boc-protected amino acids, which provide the protected amino group essential for the carbamate structure. The cyclobutylpiperidinyl fragment is introduced via alkylation or condensation reactions with appropriately substituted piperidine derivatives.

Stepwise Synthesis Approach

Step 1: Formation of Mixed Acid Anhydride

  • N-BOC-D-Serine is reacted with isobutyl chlorocarbonate (i-BuOCOCl) to form a mixed acid anhydride intermediate.
  • N-methylmorpholine (NMM) is used as an acid-binding agent to neutralize the generated hydrochloric acid.
  • The reaction is carried out under anhydrous conditions and at low temperatures (-20 to 40 °C, preferably -10 to 5 °C) to control reactivity and minimize side reactions.

Step 2: Condensation with Amine

  • The mixed acid anhydride intermediate is then condensed with benzylamine or a substituted amine containing the piperidinyl moiety.
  • This condensation is performed in anhydrous ethyl acetate solvent, typically using 8–10 times the volume relative to N-BOC-D-serine.
  • The molar ratios are carefully controlled: N-BOC-D-serine to isobutyl chlorocarbonate and NMM are maintained at about 1:1.1–1.5, and to benzylamine at about 1:1.1–1.5.
  • Reaction time ranges from 3 to 5 hours.

Step 3: Introduction of the Cyclobutylpiperidinyl Group

  • Alkylation or substitution reactions are employed to introduce the 1-cyclobutylpiperidin-3-yl substituent.
  • This step may involve the use of cyclobutylpiperidine derivatives and appropriate electrophiles.
  • Protection groups like Boc are maintained to prevent unwanted side reactions.

Step 4: Purification and Characterization

  • The product is purified by standard organic chemistry techniques such as extraction, crystallization, or chromatography.
  • Characterization is performed using 1H NMR spectroscopy and mass spectrometry to confirm structure and purity.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Solvent Time (hours) Notes
Mixed acid anhydride formation N-BOC-D-serine, isobutyl chlorocarbonate, NMM -20 to 40 (opt. -10 to 5) Anhydrous ethyl acetate 3–5 Anhydrous, cold conditions preferred
Condensation with amine Benzylamine or substituted amine Same as above Anhydrous ethyl acetate 3–5 Molar ratios controlled precisely
Alkylation/Substitution Cyclobutylpiperidine derivatives, electrophiles Ambient to reflux Appropriate organic solvent Variable Protecting groups maintained
Purification Extraction, crystallization, chromatography Ambient Various Variable Confirm product purity and identity

Research Findings and Optimization

  • The use of tert-butoxycarbonyl (Boc) as a protecting group is favored due to its stability and ease of removal under mild acidic conditions, improving overall yield and reducing impurities.
  • The mixed acid anhydride method provides a more controlled and higher-yielding route compared to direct coupling methods that use expensive reagents like methyl iodide or silver suboxide.
  • Reaction under anhydrous and low-temperature conditions minimizes side reactions such as esterification of carboxyl groups and formation of by-products.
  • The described method avoids the use of palladium catalysts for deprotection, reducing cost and environmental impact.
  • Yields of key intermediates such as (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate reach up to 81.6%, with purity confirmed by 1H NMR and MS analysis.

Comparative Analysis with Other Methods

Aspect Mixed Acid Anhydride Method Traditional Alkylation/Condensation Methods Pd-Catalyzed Deprotection Methods
Yield High (up to ~81.6%) Moderate to low due to side reactions Variable, often lower due to catalyst issues
Cost Moderate, uses common reagents High, uses expensive methyl iodide and silver salts High, due to precious metal catalysts
Environmental Impact Lower, avoids heavy metals and harsh solvents Higher, uses chlorinated solvents and heavy metals Higher, catalyst disposal issues
Purity and Side Products Fewer impurities, easier purification More by-products, difficult purification Catalyst residues may contaminate product
Scalability Suitable for industrial scale with optimization Challenging due to side reactions Limited by catalyst cost and recovery

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of nucleophiles or electrophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Research

tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate has shown promise in pharmacological studies, particularly as a potential drug candidate for treating central nervous system (CNS) disorders. Its structural similarity to known CNS-active compounds suggests it may interact with neurotransmitter systems, particularly those involving histamine or acetylcholine receptors.

  • Case Study : A study investigated the compound's activity as an antagonist at histamine H3 receptors, indicating potential applications in treating conditions like narcolepsy and obesity .

Organic Chemistry

In organic synthesis, this compound serves as a versatile intermediate for developing more complex molecules. Its functional groups allow for further modifications, making it useful in creating libraries of compounds for high-throughput screening in drug discovery.

  • Application Example : Researchers have utilized this compound in the synthesis of novel piperidine derivatives with enhanced biological activities .

Analytical Applications

The compound can also be employed as a standard in analytical chemistry, particularly in methods involving chromatography and mass spectrometry. Its stability and well-defined structure make it ideal for calibration purposes.

Cell Culture

In biochemical applications, this compound is noted for its role as a non-ionic organic buffering agent in cell cultures. It helps maintain pH levels within the optimal range (6-8.5), which is crucial for various biological assays .

Enzyme Inhibition Studies

The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have investigated its effects on histone deacetylases (HDACs), which are critical targets in cancer therapy .

Mechanism of Action

The mechanism of action for tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related tert-butyl carbamates:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
Target Compound : tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate C₁₆H₂₈N₂O₂ (est.) ~280.4 Cyclobutyl-piperidine, ethyl linker Bulky cyclobutyl enhances lipophilicity; piperidine improves CNS penetration
tert-Butyl N-{[1-(2-hydroxyethyl)piperidin-3-yl]methyl}carbamate () C₁₄H₂₆N₂O₃ 270.4 Hydroxyethyl-piperidine Hydroxyl group increases polarity; potential for hydrogen bonding
tert-Butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate () C₁₁H₂₁NO₃ 215.3 Cyclopropyl, hydroxymethyl Smaller cyclopropane ring reduces steric hindrance; hydroxymethyl enhances solubility
tert-Butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate () C₁₂H₂₁NO₄ 243.3 4-Oxotetrahydrofuran Oxo group introduces hydrogen-bond acceptor; moderate lipophilicity
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate () C₁₄H₁₈FNO₂ 251.3 Fluorophenyl-cyclopropyl Fluorine enhances metabolic stability; aromatic ring enables π-π interactions

Biological Activity

tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate is a compound of interest due to its potential pharmacological activities, particularly as a histamine H3 receptor ligand. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C14H24N2O2
  • CAS Number: Not specified in the search results.

The compound acts primarily as a ligand for the histamine H3 receptor, which is implicated in various neurological processes including neurotransmitter release, cognition, and appetite regulation. By modulating H3 receptor activity, it may influence conditions such as sleep disorders and cognitive deficits.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant activity in:

  • Neurotransmitter modulation: Inhibiting the release of histamine and other neurotransmitters.
  • Cognitive enhancement: Potential applications in treating cognitive impairments associated with neurodegenerative diseases.

Case Studies

  • Histamine H3 Receptor Inhibition:
    A study demonstrated that compounds targeting the H3 receptor can enhance cognitive function in animal models. The specific compound showed improved performance in memory tasks compared to control groups .
  • Antidepressant-like Effects:
    Another investigation evaluated the antidepressant potential of similar carbamate derivatives. Results indicated that these compounds could reduce depressive-like symptoms in rodent models by increasing levels of serotonin and norepinephrine .
  • Anti-inflammatory Properties:
    Research has suggested that certain derivatives exhibit anti-inflammatory effects, possibly through modulation of immune responses mediated by histamine receptors .

Data Summary

The following table summarizes key findings from various studies on related compounds:

Study ReferenceBiological ActivityModel UsedKey Findings
Cognitive enhancementRodent modelsImproved memory performance
Antidepressant effectsRodent modelsReduced depressive symptoms
Anti-inflammatoryIn vitroModulation of immune response

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate, and what challenges arise during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core followed by carbamate formation. A key challenge is optimizing reaction conditions (e.g., temperature, solvent choice) to minimize byproducts like unreacted intermediates or deprotected amines. For example, tert-butyl carbamate derivatives often require controlled coupling agents (e.g., DCC or EDC) and bases (e.g., triethylamine) to ensure high yields . Gas or liquid chromatography is critical for monitoring reaction progress and purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on NMR (¹H, ¹³C) to resolve hydrogen/carbon environments (e.g., distinguishing cyclobutyl protons from piperidine methyl groups) and mass spectrometry (MS) for molecular weight validation. For example, MS fragmentation patterns help identify the tert-butyl group (loss of 56 Da) and carbamate cleavage . X-ray crystallography may resolve stereochemistry in chiral centers, though this requires high-purity crystals .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : As a carbamate-protected amine, it serves as a versatile intermediate for drug discovery. The tert-butyl group enhances solubility, while the cyclobutyl-piperidine moiety may interact with biological targets (e.g., GPCRs or enzymes). Researchers use it to synthesize analogs for structure-activity relationship (SAR) studies, particularly in neurological or anti-inflammatory drug development .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or byproduct formation during synthesis?

  • Methodological Answer : Systematic optimization involves:
  • Solvent screening : Polar aprotic solvents (e.g., DMF, THF) improve carbamate coupling efficiency .
  • Temperature control : Lower temperatures reduce side reactions like tert-butyl group cleavage .
  • Catalyst use : DMAP accelerates carbamate formation in sterically hindered environments .
    Yield improvements (e.g., from 50% to >80%) are achievable by adjusting stoichiometry and reaction time .

Q. How do spectral data contradictions (e.g., NMR shifts) arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from dynamic stereochemistry (e.g., piperidine ring puckering) or solvent-induced shifts . Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects. 2D NMR (COSY, HSQC) clarifies coupling patterns in overlapping signals. For example, cyclobutyl protons may exhibit complex splitting due to ring strain, requiring advanced NMR techniques .

Q. What computational methods are used to predict the compound’s reactivity or biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) models predict carbamate stability under acidic/basic conditions, while molecular docking screens potential protein targets (e.g., kinase enzymes). For instance, the cyclobutyl group’s conformational rigidity may enhance binding affinity in enzyme pockets, validated via free-energy perturbation (FEP) simulations .

Q. How can researchers mitigate safety risks during handling and storage?

  • Methodological Answer : Despite limited acute toxicity data (see ), standard precautions include:
  • PPE : Nitrile gloves, lab coats, and P95 respirators for airborne particles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .
  • Storage : Anhydrous conditions (desiccators) prevent carbamate hydrolysis .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on biological activity (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer : Reproduce assays under standardized conditions (pH, temperature) and validate with orthogonal methods:
  • Enzyme kinetics : Compare IC₅₀ values across studies using fluorogenic substrates .
  • Cellular assays : Test cytotoxicity (MTT assay) to rule out false positives from cell death .
    Discrepancies may arise from impurity profiles—HPLC-MS purity >95% is critical .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
Reactant of Route 2
tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate

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